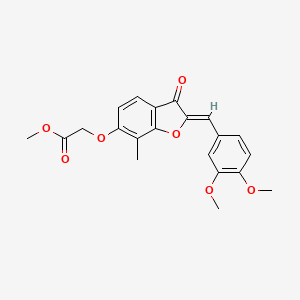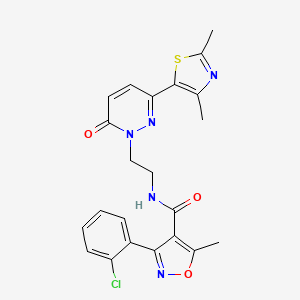
(4-(Dimethylamino)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a dimethylamino group attached to a phenyl ring . The molecular formula is C13H18N2O , with an average mass of 218.295 Da and a monoisotopic mass of 218.141907 Da .
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The presence of the dimethylamino group could contribute to the stereochemistry of the molecule .Physical And Chemical Properties Analysis
The compound has a molecular formula of C13H18N2O, an average mass of 218.295 Da, and a monoisotopic mass of 218.141907 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Stereospecific Synthesis of Pyrrolidines
Researchers have developed methods for the stereospecific synthesis of pyrrolidines, utilizing 1,3-dipolar cycloadditions involving sugar-derived enones and stabilized azomethine ylides generated from α-arylimino esters. This approach has facilitated the synthesis of enantiomerically pure pyrrolidines with varied configurations, showcasing the compound's versatility in generating complex molecular architectures with potential applications in medicinal chemistry and organic synthesis (Oliveira Udry, Repetto, & Varela, 2014).
Structural Characterization
The compound has been subjected to structural investigation through single-crystal X-ray diffraction, revealing insights into its conformational properties and the non-planarity of its pyrimidine ring. Such structural analyses contribute to a deeper understanding of the compound's chemical behavior and its interactions in various contexts, including material science and drug design (Akkurt et al., 2003).
Development of Polyimides
The synthesis of novel polyimides based on pyridine-containing aromatic diamine monomers, including derivatives of the compound, has been explored. These materials exhibit excellent thermal stability, mechanical properties, and low dielectric constants, making them suitable for applications in the electronics industry, particularly in the fabrication of flexible electronic devices (Wang et al., 2007).
Exploration in Nonlinear Optics
The compound's derivatives have been investigated for their potential in nonlinear optics (NLO). Structural parameters, electronic, linear, and nonlinear optical properties have been studied using density functional theory (DFT) and time-dependent DFT (TDDFT), indicating their promise for applications in optoelectronics and as materials for the development of optical devices with enhanced NLO properties (Hussain et al., 2020).
Antimicrobial and Anticancer Activities
Novel organotin(IV) complexes derived from the compound have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies highlight the compound's utility as a precursor for the development of new therapeutic agents with potential applications in the treatment of infectious diseases and cancer (Singh, Singh, & Bhanuka, 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to targetCyclin-dependent kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation.
Mode of Action
It’s likely that it interacts with its target in a manner similar to other pyrimidine derivatives, which typically bind to their targets and inhibit their activity .
Eigenschaften
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-20(2)14-5-3-13(4-6-14)17(22)21-10-8-15(11-21)23-16-7-9-18-12-19-16/h3-7,9,12,15H,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUAPLOEEYZPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2918820.png)
![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2918822.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2918823.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2918828.png)
![5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2918832.png)
![4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2918833.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2918834.png)


![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2918839.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2918840.png)
![3-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B2918841.png)
